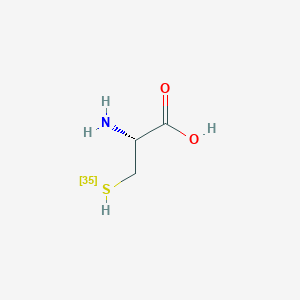

(35s)-Cysteine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2S |

|---|---|

Molecular Weight |

124.06 g/mol |

IUPAC Name |

(2R)-2-amino-3-(35S)sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i7+3 |

InChI Key |

XUJNEKJLAYXESH-XQSDEXCQSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[35SH] |

Canonical SMILES |

C(C(C(=O)O)N)S |

Origin of Product |

United States |

Foundational & Exploratory

(35S)-Cysteine Metabolic Labeling: A Technical Guide to Tracking Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

(35S)-Cysteine metabolic labeling is a cornerstone technique in molecular biology for elucidating the life cycle of proteins. By incorporating the radioactive isotope sulfur-35 (³⁵S) into the amino acid cysteine, researchers can biosynthetically "tag" proteins within a cell. This allows for the direct tracking of a protein's synthesis, folding, trafficking, post-translational modifications, and eventual degradation. Due to their similar metabolic pathways and the desire to label a broader range of proteins, this compound is most commonly used in combination with (35S)-Methionine. This guide provides an in-depth overview of the core application of this technique—the pulse-chase experiment—its applications in research and drug development, detailed experimental protocols, and methods for data interpretation.

Core Application: The Pulse-Chase Experiment

The pulse-chase experiment is the most powerful application of this compound/Methionine metabolic labeling. It allows researchers to follow a specific cohort of newly synthesized proteins over time, providing a dynamic view of their cellular fate.[1][2] The experiment is conceptually divided into two distinct phases:

-

The "Pulse": Cells are briefly incubated with culture medium containing (35S)-labeled Cysteine and/or Methionine. During this period, the radioactive amino acids are incorporated into all newly synthesized proteins. The duration of the pulse is critical and depends on the specific protein and process being studied; it can range from a few minutes to an hour.[3][4]

-

The "Chase": After the pulse, the radioactive medium is removed and replaced with medium containing a high concentration of non-radioactive ("cold") cysteine and methionine. This effectively stops the incorporation of the ³⁵S label into newly synthesized proteins.[1][3] From this point forward, only the cohort of proteins synthesized during the pulse remains radiolabeled.

By collecting and analyzing cell samples at various time points during the chase, investigators can monitor changes in the labeled protein of interest.[4] This is typically achieved by immunoprecipitation to isolate the target protein, followed by SDS-PAGE to separate proteins by size, and finally, autoradiography or phosphorimaging to detect the radioactive signal.[1][4] The intensity of the radioactive band corresponding to the target protein at different chase times provides a quantitative measure of its stability or transport.[5]

Key Applications in Research and Drug Development

The ability to quantify protein kinetics makes (35S) metabolic labeling invaluable for both basic research and pharmaceutical development.

-

Determining Protein Half-Life: The most common application is to measure the rate of protein degradation, expressed as the protein's half-life (t½). By plotting the remaining radioactivity of a target protein against time during the chase, an exponential decay curve can be generated to calculate its half-life.[1][5]

-

Analyzing Protein Stability: This technique is crucial for understanding how mutations, disease states, or cellular stress affect protein stability.

-

Tracking Protein Trafficking and Maturation: For secreted or membrane proteins, pulse-chase analysis can follow their movement through the secretory pathway (ER to Golgi to plasma membrane). Post-translational modifications, such as glycosylation, often cause a shift in the protein's molecular weight on an SDS-PAGE gel, allowing for the visualization of its maturation over time.[6]

-

Drug Mechanism of Action (MOA) Studies: In drug development, pulse-chase experiments are used to determine if a compound affects the stability of its target protein. For example, it can validate whether a drug enhances the degradation of an oncoprotein or stabilizes a therapeutic protein.[7] This is particularly relevant for the development of targeted protein degraders (e.g., PROTACs) and stabilizers.

Quantitative Data Presentation

Data from pulse-chase experiments are quantified by measuring the band intensity from autoradiographs or phosphorimager scans at each time point. The intensity at time zero of the chase is set to 100%, and subsequent time points are expressed as a percentage of this initial value. This data can be used to determine the protein's half-life.

Table 1: Example Data for Drug Effect on Oncoprotein Stability

The following table illustrates representative data from a pulse-chase experiment designed to test the effect of a drug candidate ("Drug X") on the stability of Oncoprotein Y.

| Chase Time (Hours) | Vehicle Control (% Remaining) | Drug X Treatment (% Remaining) |

| 0 | 100% | 100% |

| 2 | 85% | 65% |

| 4 | 60% | 30% |

| 6 | 45% | 15% |

| 8 | 25% | 5% |

| Calculated Half-Life (t½) | ~5.5 hours | ~2.8 hours |

This is representative data. Actual results will vary based on the protein and experimental conditions.

The data clearly indicates that Drug X significantly reduces the half-life of Oncoprotein Y, suggesting it promotes its degradation.

Detailed Experimental Protocol: Pulse-Chase Analysis

This protocol provides a general framework for performing a pulse-chase experiment on adherent mammalian cells to determine the half-life of a specific protein.

Materials

-

Cells: Adherent cell line expressing the protein of interest.

-

Media:

-

Complete growth medium.

-

Depletion Medium: Cysteine and Methionine-free medium (e.g., DMEM for SILAC) supplemented with dialyzed fetal bovine serum (dFBS).[3]

-

Pulse Medium: Depletion medium containing 100-250 µCi/mL of a (35S)-Methionine/Cysteine mix.[7][8]

-

Chase Medium: Complete growth medium supplemented with excess cold L-methionine and L-cysteine (e.g., 5 mM each).[7]

-

-

Buffers and Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody specific to the protein of interest for immunoprecipitation.

-

Protein A/G agarose or magnetic beads.

-

SDS-PAGE gels and running buffers.

-

Gel Fixation Solution (e.g., 50% methanol, 10% acetic acid).[7]

-

Procedure

-

Cell Preparation: Plate cells in multiple dishes (one for each time point) to ensure they reach 80-90% confluency on the day of the experiment.

-

Starvation: Wash cells twice with warm PBS. Add pre-warmed Depletion Medium and incubate for 30-60 minutes at 37°C to deplete the intracellular pools of methionine and cysteine.[4]

-

Pulse: Aspirate the Depletion Medium and add the pre-warmed Pulse Medium. Incubate for the desired pulse duration (e.g., 15-30 minutes) at 37°C. This step should be performed with appropriate radiation safety precautions.[3][6]

-

Chase Initiation: To stop the pulse, aspirate the radioactive Pulse Medium and wash the cells twice with warm complete medium. Add pre-warmed Chase Medium to each dish. The first dish is harvested immediately; this is the zero (0) time point .

-

Time Point Collection: Return the remaining dishes to the 37°C incubator. At each subsequent time point (e.g., 2, 4, 6, 8 hours), remove a dish, wash twice with ice-cold PBS, and lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the lysate, transfer to a microfuge tube, and clarify by centrifugation to pellet cell debris.[6]

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads.

-

Incubate the cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.

-

Pellet the beads and wash them extensively with Lysis Buffer to remove non-specific binding.

-

-

SDS-PAGE and Detection:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Run the samples on a polyacrylamide gel.

-

Fix the gel in Fixation Solution, dry it, and expose it to X-ray film (autoradiography) or a phosphorimager screen.

-

-

Analysis: Quantify the band intensities for each time point. Plot the percentage of remaining protein versus time on a semi-log plot and fit an exponential decay curve to calculate the half-life.[3]

Considerations and Limitations

-

Safety: (35S) is a radioactive isotope that emits beta particles. All work must be conducted in designated areas following institutional radiation safety guidelines. Volatile radioactive byproducts can be generated, so proper ventilation and the use of charcoal traps are recommended.[6]

-

Cellular Perturbation: The process of amino acid starvation and exposure to radioactivity can be stressful to cells and may alter normal cellular processes. It is important to be aware that the labeling conditions themselves could potentially influence the protein's stability.

-

Non-specific Labeling: In rare cases, non-cellular labeling of proteins can occur. Including proper controls, such as cell-free labeling conditions, can help rule out artifacts.[9]

-

Alternatives: While classic, (35S) labeling is being supplemented or replaced by non-radioactive methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with mass spectrometry, or techniques using biorthogonal non-canonical amino acid tagging (BONCAT).[10] However, for direct and sensitive tracking of newly synthesized proteins, (35S) labeling remains a gold standard.

References

- 1. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 9. Labeling of proteins with [35S]methionine and/or [35S]cysteine in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel method for visualizing in-vivo rates of protein degradation provides insight into how TRIM28 regulates muscle size - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Radiolabeling Proteins with (³⁵S)-Cysteine: An In-depth Technical Guide

This guide provides a comprehensive overview of the principles, methodologies, and applications of radiolabeling proteins with (³⁵S)-Cysteine. Intended for researchers, scientists, and drug development professionals, this document details the core concepts, experimental protocols, data analysis techniques, and troubleshooting strategies associated with this powerful method for studying protein dynamics.

Core Principles of (³⁵S)-Cysteine Radiolabeling

Radiolabeling with (³⁵S)-Cysteine is a sensitive technique used to monitor the synthesis, degradation, and post-translational modifications of proteins. The principle lies in the metabolic incorporation of the radioactive amino acid, (³⁵S)-Cysteine, into newly synthesized proteins. The β-emissions from the ³⁵S isotope allow for the detection and quantification of these labeled proteins.

Cysteine's unique properties, including its relatively low abundance in proteins and the chemical reactivity of its thiol group, make it an ideal target for specific labeling.[1] This method is particularly valuable for pulse-chase experiments, which allow for the tracking of a cohort of proteins over time to determine their half-life and fate within the cell.

Key advantages of using (³⁵S)-Cysteine include:

-

High Specific Activity: (³⁵S)-Cysteine is commercially available at a high specific activity, enabling the detection of even low-abundance proteins.[2]

-

Low Energy Beta Emission: The low-energy beta particles emitted by ³⁵S are readily detectable by autoradiography and phosphorimaging yet cause minimal damage to cells.[3]

-

Essential Amino Acid: Cysteine is an essential amino acid, ensuring its efficient uptake and incorporation into proteins through the natural translational machinery.

Quantitative Data on (³⁵S)-Cysteine Labeling

The efficiency and specific activity of (³⁵S)-Cysteine labeling can vary depending on the experimental conditions, cell type, and the protein of interest. The following tables summarize key quantitative parameters.

| Parameter | Typical Value(s) | Notes |

| Specific Activity of Commercial (³⁵S)-Cysteine | >1000 Ci/mmol | Varies by manufacturer and lot. |

| Typical Radioactivity in Labeling Medium | 50-500 µCi/mL | Dependent on cell type and experimental goals. |

| Metabolic Labeling Efficiency | 1-15% | Represents the percentage of total radioactivity incorporated into TCA-precipitable protein.[4][5] |

| Half-life of ³⁵S | 87.4 days | Allows for a reasonable timeframe for experimentation and analysis.[6] |

Table 1: Key Quantitative Parameters of (³⁵S)-Cysteine Labeling

| Cell Line | Typical Labeling Time (Pulse) | Notes |

| HEK293T | 30-60 minutes | High transfection efficiency and protein expression. |

| HeLa | 30-60 minutes | Robust and commonly used for protein studies. |

| Jurkat | 60-120 minutes | Suspension cells may require longer labeling times. |

| Primary Cells | Varies | Optimization of labeling time is crucial. |

Table 2: Typical Pulse Labeling Times for Various Cell Lines

Experimental Protocols

In Vivo Metabolic Labeling of Cultured Cells

This protocol describes a general procedure for metabolic labeling of adherent mammalian cells with (³⁵S)-Cysteine.

Materials:

-

Complete culture medium (e.g., DMEM)

-

Cysteine-free culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

(³⁵S)-Cysteine

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.

-

Starvation: Wash the cells twice with warm PBS and then incubate in pre-warmed Cysteine-free medium supplemented with dFBS for 30-60 minutes. This step depletes the intracellular pool of unlabeled cysteine, enhancing the incorporation of the radiolabel.

-

Pulse Labeling: Remove the starvation medium and add pre-warmed Cysteine-free medium containing the desired concentration of (³⁵S)-Cysteine (e.g., 100-250 µCi/mL). Incubate for the desired pulse time (typically 30-60 minutes).

-

Chase (for pulse-chase experiments): After the pulse, remove the labeling medium and wash the cells twice with warm PBS. Add complete medium supplemented with an excess of unlabeled cysteine and methionine (chase medium) to prevent further incorporation of the radiolabel.

-

Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

-

Protein Quantification and Analysis: Determine the protein concentration of the lysates. The radiolabeled proteins can then be analyzed by immunoprecipitation, SDS-PAGE, and autoradiography or phosphorimaging.

In Vitro Translation and Labeling

This protocol outlines the labeling of proteins during in vitro translation using a rabbit reticulocyte lysate system.

Materials:

-

Rabbit Reticulocyte Lysate Kit

-

mRNA or DNA template encoding the protein of interest

-

Amino acid mixture minus cysteine

-

(³⁵S)-Cysteine

-

RNase inhibitor

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture minus cysteine, RNase inhibitor, and the mRNA or DNA template.

-

Labeling: Add (³⁵S)-Cysteine to the reaction mixture. The final concentration will depend on the specific activity of the radioisotope and the desired level of incorporation.

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Analysis: The in vitro translated and labeled protein can be directly analyzed by SDS-PAGE and autoradiography or phosphorimaging.

Visualization of Workflows and Pathways

Experimental Workflow for Pulse-Chase Analysis

A typical workflow for a pulse-chase experiment using (³⁵S)-Cysteine.

Signaling Pathway Example: EGFR Regulation by Cysteine Oxidation

Epidermal Growth Factor Receptor (EGFR) signaling is a key pathway in cell proliferation and survival. The activity of proteins within this pathway, including EGFR itself and protein tyrosine phosphatases (PTPs), can be modulated by the oxidation of critical cysteine residues. (³⁵S)-Cysteine labeling can be used to study the turnover and modification of these signaling components in response to stimuli like EGF and oxidative stress.[7][8][9]

EGFR signaling pathway indicating redox regulation of key components.

Data Analysis

Detection and Quantification

Radiolabeled proteins separated by SDS-PAGE are typically detected by autoradiography using X-ray film or by phosphorimaging. Phosphorimaging offers a wider dynamic range and more accurate quantification compared to film.[10]

Quantitative Analysis Workflow

-

Image Acquisition: Expose the gel to a phosphor screen and scan using a phosphorimager.

-

Densitometry: Use image analysis software to quantify the band intensities.

-

Background Subtraction: Correct for background noise to ensure accurate quantification.

-

Normalization: If necessary, normalize the data to a loading control to account for variations in sample loading.

-

Half-life Calculation: For pulse-chase experiments, plot the natural logarithm of the band intensity versus time. The half-life (t₁/₂) can be calculated from the slope of the linear regression (k, the degradation rate constant) using the following equation:

t₁/₂ = ln(2) / k

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no signal | - Inefficient labeling- Low protein expression- Protein degradation | - Optimize labeling time and (³⁵S)-Cysteine concentration.- Ensure high-quality mRNA/DNA for in vitro translation.- Use fresh lysis buffer with protease inhibitors and keep samples on ice. |

| High background | - Incomplete removal of unincorporated (³⁵S)-Cysteine- Non-specific binding to the gel or membrane | - Ensure thorough washing of cells after the pulse.- Properly fix and dry the gel before exposure. |

| Smearing of bands | - Protein degradation- Gel electrophoresis issues | - Use fresh protease inhibitors.- Optimize electrophoresis conditions (e.g., voltage, running time). |

| Inconsistent results | - Variation in cell confluency- Inconsistent timing of pulse or chase | - Plate cells at the same density for all experiments.- Adhere strictly to the timed steps of the protocol. |

Table 3: Common Troubleshooting Scenarios and Solutions

By following the principles and protocols outlined in this guide, researchers can effectively utilize (³⁵S)-Cysteine radiolabeling to gain valuable insights into the complex dynamics of protein synthesis, turnover, and regulation.

References

- 1. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. timothyspringer.org [timothyspringer.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Quantifying Protein Synthesis and Degradation in Arabidopsis by Dynamic 13CO2 Labeling and Analysis of Enrichment in Individual Amino Acids in Their Free Pools and in Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling of proteins with [35S]methionine and/or [35S]cysteine in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor | PLOS One [journals.plos.org]

- 7. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erlotinib-mediated Inhibition of EGFR Signaling Induces Metabolic Oxidative Stress through NOX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the EGFR/p38/JNK Pathway by Mitochondrial-Derived Hydrogen Peroxide Contributes To Oxygen-induced Contraction Of Ductus Arteriosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

Unraveling Protein Dynamics: An In-Depth Technical Guide to Pulse-Chase Analysis with (35S)-Cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pulse-chase analysis, a powerful technique to study the life cycle of proteins. Focusing on the use of the radiolabeled amino acid (35S)-Cysteine, this document details the core principles, experimental protocols, data interpretation, and applications of this essential methodology in biological research and drug development.

Core Principles of Pulse-Chase Analysis

Pulse-chase analysis is a method used to examine a cellular process occurring over time.[1] It involves two distinct phases: the "pulse" and the "chase".[2]

-

The Pulse: In this initial phase, cells are briefly exposed to a medium containing a radiolabeled amino acid, in this case, this compound.[3] During this period, newly synthesized proteins incorporate the radioactive cysteine into their polypeptide chains.[4] The duration of the pulse is critical and depends on the specific protein and process being studied; shorter pulses are used to analyze early events in protein maturation, while longer pulses can increase the signal for poorly expressed proteins.[3]

-

The Chase: Following the pulse, the radioactive medium is removed and replaced with a "chase" medium containing an excess of unlabeled ("cold") cysteine.[5] This effectively prevents further incorporation of the this compound into newly synthesized proteins.[5] The cohort of proteins that were radiolabeled during the pulse can then be tracked over time as they undergo various cellular processes such as folding, modification, trafficking, and degradation.[2][3]

By collecting samples at different time points during the chase, researchers can follow the fate of the labeled protein of interest.[2] This is typically achieved by immunoprecipitation of the target protein, followed by analysis using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography or phosphorimaging to visualize and quantify the radiolabeled protein.[4][6]

Experimental Workflow and Key Considerations

The successful execution of a pulse-chase experiment requires careful planning and attention to detail. The general workflow is depicted below, followed by critical considerations for each step.

Caption: A generalized workflow for a this compound pulse-chase experiment.

Detailed Experimental Protocols

This section provides a generalized protocol for performing a pulse-chase experiment with this compound in cultured mammalian cells. Note that specific parameters such as cell type, protein of interest, and antibody efficacy will require optimization.

Materials and Reagents

-

Cell Culture: Adherent or suspension mammalian cells expressing the protein of interest.

-

Media:

-

Radiolabel: this compound (handle with appropriate safety precautions).

-

Chase Solution: Complete growth medium supplemented with a high concentration of unlabeled L-cysteine.[7]

-

Lysis Buffer: RIPA buffer or other suitable buffer containing protease inhibitors.[8]

-

Antibody: A specific antibody for immunoprecipitation of the target protein.

-

Immunoprecipitation Reagents: Protein A/G-agarose or magnetic beads.

-

SDS-PAGE Reagents: Acrylamide solutions, buffers, loading dye, molecular weight markers.

-

Gel Fixation and Fluorography: Solutions for fixing the gel and enhancing the radioactive signal.

Step-by-Step Methodology

Phase 1: Cell Preparation and Starvation

-

Cell Seeding: Seed cells to be subconfluent (80-90%) on the day of the experiment. The number of plates or flasks will correspond to the number of time points in the chase.[3]

-

Starvation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Then, replace the complete medium with pre-warmed cysteine-free medium supplemented with dFBS. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. This step depletes the intracellular pool of unlabeled cysteine, increasing the efficiency of radiolabeling.[5][9]

Phase 2: Pulse Labeling

-

Prepare Labeling Medium: Prepare the pulse medium by adding this compound to the pre-warmed cysteine-free medium. The final concentration of radioactivity typically ranges from 0.1 to 0.2 mCi/mL.[5]

-

Pulse: Aspirate the starvation medium and add the labeling medium to the cells. Incubate for the desired pulse duration (e.g., 5-30 minutes) at 37°C. The optimal pulse time should be determined empirically.[3]

Phase 3: Chase and Sample Collection

-

Initiate Chase: To stop the pulse, remove the labeling medium and wash the cells twice with pre-warmed complete medium. Then, add the chase medium, which is complete medium containing an excess of unlabeled cysteine.[5] The "zero" time point (t=0) is collected immediately after the pulse and wash steps.

-

Incubation and Collection: Incubate the cells at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) during the chase.[3] To collect a sample, place the dish on ice, aspirate the chase medium, and wash the cells twice with ice-cold PBS.

Phase 4: Protein Isolation and Analysis

-

Cell Lysis: Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation.[8]

-

Immunoprecipitation: Add the specific antibody to the cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation. Add Protein A/G beads and continue the incubation for another 1-2 hours.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Resuspend the beads in SDS-PAGE sample buffer, boil to elute the protein-antibody complexes, and separate the proteins by SDS-PAGE.[7]

-

Autoradiography/Phosphorimaging: After electrophoresis, fix the gel, treat it with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.[8]

Data Presentation and Quantitative Analysis

The primary output of a pulse-chase experiment is an autoradiogram or phosphorimage showing the radiolabeled protein of interest at different chase times. The intensity of the bands is proportional to the amount of remaining radiolabeled protein.

Quantification of Protein Stability

The stability of a protein, often expressed as its half-life (t1/2), can be determined by quantifying the band intensities from the autoradiogram.[10]

-

Densitometry: Use image analysis software to measure the intensity of the protein band at each time point.

-

Normalization: The intensity at each time point is typically expressed as a percentage of the intensity at the t=0 time point.

-

Half-Life Calculation: Plot the percentage of remaining protein against the chase time on a semi-logarithmic scale. The time at which the amount of protein is reduced to 50% is the half-life.[11]

Example Quantitative Data

The following tables summarize hypothetical quantitative data from a pulse-chase experiment to determine the half-life of a wild-type protein versus a mutant, and the effect of a drug on protein stability.

Table 1: Protein Half-Life Determination

| Chase Time (minutes) | Wild-Type Protein (% remaining) | Mutant Protein (% remaining) |

| 0 | 100 | 100 |

| 30 | 85 | 60 |

| 60 | 55 | 35 |

| 120 | 25 | 10 |

| 240 | 5 | <1 |

In this example, the wild-type protein has a half-life of approximately 60 minutes, while the mutant protein is degraded more rapidly, with a half-life of less than 30 minutes.

Table 2: Effect of a Drug on Protein Stability

| Chase Time (minutes) | Untreated Control (% remaining) | Drug-Treated (% remaining) |

| 0 | 100 | 100 |

| 60 | 50 | 85 |

| 120 | 25 | 70 |

| 240 | 8 | 45 |

This data suggests that the drug treatment stabilizes the protein, significantly increasing its half-life.

Visualization of a Studied Signaling Pathway: The Secretory Pathway

Pulse-chase analysis was instrumental in elucidating the secretory pathway, tracking newly synthesized proteins as they move from the endoplasmic reticulum (ER) to the Golgi apparatus and beyond.[1]

References

- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 2. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. timothyspringer.org [timothyspringer.org]

- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 9. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

A Researcher's In-depth Guide to Studying Protein Synthesis with Radiolabels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core concepts and methodologies for studying protein synthesis using radiolabels. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and detailed protocols necessary to effectively utilize these powerful techniques in their work. Radiolabeling remains a highly sensitive and reliable method for tracking the dynamics of protein synthesis, turnover, and post-translational modifications in response to various cellular signals and therapeutic interventions.

Core Concepts of Radiolabeling in Protein Synthesis Studies

Radiolabeling is a classic and robust technique for monitoring protein biosynthesis and turnover.[1] The fundamental principle involves the introduction of a radioactive isotope into a precursor molecule, typically an amino acid, which is then incorporated into newly synthesized proteins.[1][2] This allows for the direct tracking and quantification of protein synthesis rates and the subsequent fate of the labeled proteins.

The most commonly employed radioisotope for this purpose is Sulfur-35 ([³⁵S]) , typically in the form of [³⁵S]methionine or a mixture of [³⁵S]methionine and [³⁵S]cysteine.[2] There are several key reasons for its widespread use:

-

Low-energy beta emissions: [³⁵S] is a low-energy beta emitter, which minimizes cellular damage while being readily detectable.[2]

-

Essential amino acid: Methionine is an essential amino acid, meaning cells cannot synthesize it and must take it up from the extracellular environment. This ensures efficient incorporation of the radiolabel into the protein synthesis pathway.[1][2]

-

Universal incorporation: Nearly all proteins begin with a methionine residue, ensuring that virtually all newly synthesized proteins will be labeled.[1][2]

Another important radioisotope is Phosphorus-32 ([³²P]) in the form of [³²P]orthophosphate. This is used specifically to study protein phosphorylation, a critical post-translational modification that regulates the function of many proteins.[1] The radiolabeled phosphate is incorporated into the cellular ATP pool and subsequently transferred to proteins by kinases.[1]

The general workflow for studying protein synthesis with radiolabels involves several key steps: metabolic labeling of cells, chasing the label, cell lysis, immunoprecipitation of the protein of interest, separation by polyacrylamide gel electrophoresis (SDS-PAGE), and detection by autoradiography or phosphorimaging.[1][2]

Mandatory Visualizations

The Central Dogma of Molecular Biology

References

(35s)-Cysteine half-life and decay properties for experimental design

This guide provides researchers, scientists, and drug development professionals with in-depth technical information on the properties of (35s)-Cysteine and its application in experimental design. This compound is a critical tool for tracing the metabolic fate of cysteine and studying protein synthesis, turnover, and post-translational modifications. The radioactive sulfur-35 (³⁵S) isotope allows for sensitive detection in various biochemical and cellular assays.

Core Properties of Sulfur-35

The utility of this compound is fundamentally derived from the decay properties of the ³⁵S isotope. It decays via beta emission, releasing an electron and an antineutrino to become a stable chlorine-35 (³⁵Cl) isotope.[1] This process is characterized by a predictable half-life and specific energy emissions, which are crucial for experimental planning and data interpretation.

Caption: Beta decay pathway of Sulfur-35 to Chlorine-35.Quantitative data regarding the decay of ³⁵S are summarized in the table below for easy reference.

| Property[2][3][4] | Value |

| Half-Life (T½) | 87.44 days[2][5] |

| Decay Mode | Beta (β⁻) Emission[1][6] |

| Max Beta Energy (Eβmax) | 0.167 MeV (167 keV)[3][4][5][6] |

| Average Beta Energy (Eβavg) | 0.049 MeV (49 keV)[3][4][6] |

| Daughter Isotope | ³⁵Cl (Stable)[1] |

| Max Range in Air | ~26 cm[2][5] |

| Max Range in Water/Tissue | ~0.32 mm[2][5] |

| Specific Activity | ~42,707 Ci/g[2] |

Experimental Applications: Protein Turnover Analysis

A primary application for this compound is in determining protein half-lives through metabolic labeling experiments, most notably the pulse-chase assay.[7][8] This technique allows for the tracking of a cohort of newly synthesized proteins over time to measure their rate of degradation.[9]

Pulse-Chase Analysis Workflow

The pulse-chase experiment involves two key phases:

-

Pulse: Cells are briefly incubated with media containing this compound (and often (35s)-Methionine).[8][10] During this time, the radiolabeled amino acids are incorporated into all newly synthesized proteins.

-

Chase: The radioactive medium is replaced with a medium containing a high concentration of unlabeled ("cold") cysteine. This prevents further incorporation of the radiolabel into new proteins.[8]

Samples are then collected at various time points during the chase phase. The protein of interest is isolated, typically via immunoprecipitation, and the amount of radioactivity remaining is quantified, often by SDS-PAGE followed by autoradiography or phosphorimaging.[9][11][12] The rate of signal decay corresponds to the protein's degradation rate.[8]

Caption: Key stages of a pulse-chase experiment using this compound.

Detailed Protocol: Pulse-Chase Analysis of Protein Half-Life

This protocol provides a generalized methodology for determining the half-life of a target protein in cultured mammalian cells. Optimization of incubation times, antibody concentrations, and radioactivity levels is essential for specific proteins and cell lines.

Materials:

-

Cells expressing the protein of interest

-

Complete culture medium (e.g., DMEM)

-

Cysteine/Methionine-free medium[13]

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound/Methionine labeling mix (e.g., EASYTAG™ EXPRESS)[14]

-

Chase Medium: Cysteine/Methionine-free medium supplemented with excess unlabeled L-cysteine and L-methionine[13]

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody specific to the target protein for immunoprecipitation

-

Protein A/G agarose beads[11]

-

SDS-PAGE gels and running buffers

-

Gel fixation solution (e.g., 30% ethanol, 10% acetic acid)[11]

-

Phosphorimager screen or X-ray film

Procedure:

-

Cell Preparation: Plate cells to be 80-90% confluent on the day of the experiment.[9]

-

Starvation (Depletion of Unlabeled Amino Acids):

-

Pulse Labeling:

-

Chase:

-

Aspirate the radioactive pulse medium.

-

Wash the cells once with pre-warmed Chase Medium.

-

Add pre-warmed Chase Medium and return the cells to the incubator. This is time point zero (t=0).

-

-

Time Point Collection:

-

At each designated time point (e.g., 0, 30, 60, 120, 240 minutes), remove a plate from the incubator.

-

Place the dish on ice, aspirate the chase medium, and wash twice with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.

-

-

Immunoprecipitation:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Add the primary antibody specific to the target protein and incubate for 1-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and continue to incubate for at least 1 hour at 4°C.[11]

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with Lysis Buffer to remove non-specifically bound proteins.

-

After the final wash, aspirate all supernatant and add SDS-PAGE sample loading buffer to elute the protein complexes. Boil the samples for 5 minutes.[11]

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Fix the gel to remove unincorporated radiolabel.[11]

-

Dry the gel and expose it to a phosphorimager screen or X-ray film.

-

Quantify the band intensity for the protein of interest at each time point. Plot the radioactive signal versus time and fit the data to a one-phase exponential decay curve to calculate the protein half-life (t½).

-

Safety and Handling Considerations

-

Volatility: (35s)-labeled amino acids can release volatile radioactive impurities, particularly upon thawing and during incubation.[4][6] All handling of stock solutions and incubation of labeled cells should be performed in a certified fume hood.[4]

-

Detection: The low energy of the ³⁵S beta particle makes it difficult to detect with standard Geiger-Mueller survey meters.[3][4] Regular wipe tests analyzed by liquid scintillation counting are the required method for contamination monitoring.[4][5]

-

Shielding: Due to the weak beta emission, extensive shielding is generally not required for millicurie quantities. Standard laboratory personal protective equipment (lab coat, gloves, safety glasses) and materials like glass or plastic offer adequate protection from external exposure.[3][4][5]

-

Internal Exposure: The primary radiological hazard from ³⁵S is internal exposure through inhalation, ingestion, or absorption.[2][5] Careful handling to prevent aerosol generation and contamination is paramount.

References

- 1. echemi.com [echemi.com]

- 2. uwyo.edu [uwyo.edu]

- 3. HP-29: S-35 | Worcester Polytechnic Institute [wpi.edu]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. Sulfur 35 – USC Environmental Health & Safety [ehs.usc.edu]

- 6. docs.gato.txst.edu [docs.gato.txst.edu]

- 7. Determining Protein Half-Lives | Springer Nature Experiments [experiments.springernature.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 11. its.caltech.edu [its.caltech.edu]

- 12. conductscience.com [conductscience.com]

- 13. timothyspringer.org [timothyspringer.org]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Key Discoveries Enabled by (35S)-Cysteine Labeling

The introduction of radioisotopes into biological research revolutionized the study of cellular processes. Among these, the use of Sulfur-35 ((35S)) to label the amino acid Cysteine has been a cornerstone technique, providing unprecedented insights into the life cycle of proteins. By metabolically incorporating this compound into newly synthesized proteins, researchers have been able to track their synthesis, folding, trafficking, post-translational modifications, and eventual degradation with high specificity and sensitivity. This guide explores the core principles of this technique, details the key discoveries it has facilitated, and provides the comprehensive experimental protocols required for its implementation.

Core Application: The Pulse-Chase Experiment

The majority of discoveries made using this compound labeling leverage the pulse-chase technique. This powerful method allows for the temporal tracking of a specific cohort of proteins. The process begins with a short incubation (the "pulse") of cells with media containing (35S)-labeled Methionine and/or Cysteine.[1][2] During this time, newly synthesized proteins incorporate the radioactive amino acids. Subsequently, the cells are transferred to a medium containing an excess of unlabeled ("cold") amino acids (the "chase").[2][3] This effectively prevents further incorporation of the radiolabel, allowing researchers to follow the fate of the "pulsed" cohort of proteins over time. By collecting samples at various chase points, proteins of interest can be isolated (typically via immunoprecipitation) and analyzed by SDS-PAGE and autoradiography to determine their location, modification state, or stability.[3][4]

Key Discovery Area 1: Protein Turnover and Half-Life Determination

A fundamental application of the pulse-chase technique is to measure the rate of protein degradation, from which the protein's half-life (t½) can be derived.[2][4] After the pulse, the amount of radioactivity in the immunoprecipitated protein of interest is measured at different chase time points. The rate of signal decay directly corresponds to the protein's degradation rate. This method provided the first direct measurements of turnover for many proteins, revealing that protein stability is a highly regulated process and a key determinant of cellular function.

For example, pulse-chase labeling with [35S]Met-Cys was used to estimate the half-lives of the yeast ribosomal stalk proteins P1 and P2, revealing key differences in their regulation and stability.

| Protein | Organism | Half-Life (t½) (minutes) | Key Finding |

| P1β | Saccharomyces cerevisiae | ~12 | Degraded rapidly when not assembled into a complex with P2.[5] |

| P2β | Saccharomyces cerevisiae | > 60 | Significantly more stable than its P1 partner.[5] |

Table 1: Representative protein half-life data determined by (35S) pulse-chase analysis. This data demonstrated the differential stability of interacting ribosomal components.

Key Discovery Area 2: Elucidating Protein Trafficking Pathways

(35S) labeling has been indispensable for mapping the journey of proteins through the secretory and endocytic pathways. By observing the movement and post-translational modifications of a radiolabeled protein over time, researchers have charted complex trafficking routes.

Discovery: The Maturation Pathway of MHC Class II Molecules

A landmark discovery enabled by (35S) pulse-chase analysis was the elucidation of the Major Histocompatibility Complex (MHC) class II antigen presentation pathway.[1][6] These studies revealed that newly synthesized MHC class II α and β chains assemble in the endoplasmic reticulum (ER) with a third protein, the invariant chain (Ii).[7][8] The Ii chain acts as a chaperone, preventing premature peptide binding in the ER and guiding the complex through the Golgi apparatus.[8] Pulse-chase experiments showed that the complex is then transported to late endosomal/lysosomal compartments.[9] Here, the Ii chain is proteolytically degraded, liberating the peptide-binding groove of the MHC class II molecule to allow for the loading of peptides derived from extracellular antigens. The stable peptide-MHC complex is then transported to the cell surface for presentation to T-helper cells.[1] This entire intricate pathway was mapped by tracking the location and changing molecular weight of the (35S)-labeled MHC class II complex over time.[1][10]

Key Discovery Area 3: Post-Translational Modifications

Because Cysteine is the target of several crucial post-translational modifications (PTMs), this compound labeling is a valuable tool for studying their dynamics. One of the most significant Cysteine PTMs is S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate. This lipid modification increases a protein's hydrophobicity, often targeting it to cellular membranes and specific microdomains like lipid rafts.

Discovery: Dynamic S-Palmitoylation Regulates Lck Kinase in T-Cell Signaling

(35S) labeling was instrumental in understanding the function of S-palmitoylation in T-cell receptor (TCR) signaling. The Src-family kinase Lck is a critical initiator of the TCR signaling cascade.[11] Early studies showed that Lck is modified by myristoylation and palmitoylation at its N-terminus.[2] Using metabolic labeling and mutagenesis, it was discovered that while myristoylation is stable, palmitoylation at Cysteines 3 and 5 is dynamic and absolutely essential for Lck's function.[2][4] A non-palmitoylated Lck mutant fails to properly associate with the plasma membrane and cannot propagate TCR signaling.[4] More advanced pulse-chase experiments revealed that Lck palmitoylation is not static but is rapidly and transiently increased upon receptor stimulation (e.g., via the Fas receptor), demonstrating that dynamic acylation acts as a molecular switch to control signaling pathways.[2][4]

Key Discovery Area 4: Virology

The study of viruses, which hijack the host cell's machinery for their own replication, has benefited immensely from (35S) labeling. It allows for the specific visualization of viral protein synthesis against the background of host proteins, which can be suppressed by the virus or by inhibitors.

Discovery: Kinetics of Viral Protein Synthesis and Polyprotein Processing

This compound/Methionine labeling has been used to define the precise timing and regulation of viral protein synthesis. In a classic study on influenza virus, pulse-chase analysis revealed the synthesis kinetics of different viral ribonucleoprotein (RNP) structures.[11] This work showed that different viral proteins and RNP complexes were not produced in equimolar amounts and that their assembly was a delayed process, providing critical insights into the viral replication cycle.[11]

| Influenza RNP Component | Relative Rate of Synthesis (Arbitrary Units) | Key Finding |

| RNP a, b, c, e | ~1.0 | Synthesized and accumulated at similar, steady rates.[11] |

| RNP d (Matrix Protein Gene) | ~10.0 | Synthesized nearly 10-fold faster than other RNPs but did not accumulate, suggesting rapid degradation or utilization.[11] |

Table 2: Relative synthesis rates of influenza virus RNP structures as determined by (35S)-methionine pulse-labeling. The data revealed differential regulation of viral component production.

Furthermore, for many RNA viruses like poliovirus, (35S) labeling was essential to discover that they synthesize their proteins as a single, large polyprotein .[12] Pulse-chase experiments captured this large precursor, which was then observed to be cleaved over time into the smaller, mature viral proteins by virus-encoded proteases. This polyprotein processing strategy is a key feature of the lifecycle of many medically important viruses.[13]

Experimental Protocols

The following is a generalized, comprehensive protocol for a pulse-chase experiment to determine the half-life of a target protein in adherent mammalian cells.

Protocol: Pulse-Chase Analysis of Protein Stability

1. Cell Preparation (Day 1)

-

Seed adherent cells (e.g., HeLa, HEK293) in multiple 60 mm culture dishes. The number of dishes should correspond to the number of chase time points plus controls. Ensure cells will be approximately 80-90% confluent on the day of the experiment.

2. Starvation and Pulse (Day 2)

-

Aspirate the complete growth medium from all dishes.

-

Wash the cells twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS).

-

Add 2 mL of pre-warmed Methionine/Cysteine-free DMEM (starvation medium) to each dish.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to deplete intracellular pools of unlabeled amino acids.

-

Prepare the pulse medium by adding (35S)-Methionine/Cysteine labeling mix (e.g., EasyTag™ EXPRESS³⁵S Protein Labeling Mix) to fresh starvation medium at a concentration of 100-150 µCi/mL.

-

Aspirate the starvation medium and add 1.5 mL of the pulse medium to each dish.

-

Incubate at 37°C for the desired pulse duration (typically 10-20 minutes for stability studies).

3. Chase and Sample Collection (Day 2)

-

Prepare the chase medium: complete growth medium supplemented with a high concentration of unlabeled L-methionine (100 µg/mL) and L-cysteine (500 µg/mL).

-

To stop the pulse, aspirate the radioactive pulse medium from all dishes and wash them twice quickly with pre-warmed PBS.

-

For the "0 minute" time point, immediately add 1 mL of ice-cold lysis buffer to the first dish.

-

For all other dishes, add 2 mL of pre-warmed chase medium and return them to the 37°C incubator.

-

At each designated chase time point (e.g., 15, 30, 60, 120, 240 minutes), remove the corresponding dish, aspirate the chase medium, wash once with ice-cold PBS, and lyse the cells.

4. Cell Lysis and Immunoprecipitation

-

Lysis: Add 1 mL of ice-cold IP Lysis Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors) to each dish. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the specific primary antibody for the protein of interest to the cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate with rotation for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washes: Pellet the beads by centrifugation. Wash the beads 3-4 times with 1 mL of ice-cold IP Lysis Buffer to remove non-specifically bound proteins.

5. Analysis

-

Elution: After the final wash, aspirate all supernatant and add 30-50 µL of 2x Laemmli SDS-PAGE sample buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

SDS-PAGE: Centrifuge the samples and load the supernatant onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Gel Processing: After electrophoresis, fix the gel (e.g., in 30% methanol, 10% acetic acid). For (35S), the signal can be enhanced by incubating the gel in a fluorographic enhancement solution.

-

Detection: Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen at -80°C.

-

Quantification: Develop the film or scan the screen. Use densitometry software to quantify the band intensity for your protein of interest at each time point. Plot the intensity (log scale) versus time (linear scale) to calculate the degradation rate and determine the protein's half-life.

References

- 1. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of protein turnover rates in the JAK/STAT pathway using a radioactive pulse-chase approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pulse-Chase Analysis for Studies of MHC Class II Biosynthesis, Maturation, and Peptide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MHC class II and invariant chain biosynthesis and transport during maturation of human precursor dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MHC class II - Wikipedia [en.wikipedia.org]

- 9. Early endosomal maturation of MHC class II molecules independently of cysteine proteases and H-2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of synthesis of influenza virus ribonucleoprotein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Viral precursor polyproteins: keys of regulation from replication to maturation - PMC [pmc.ncbi.nlm.nih.gov]

Safety in Focus: A Technical Guide to Handling (35S)-Cysteine in the Laboratory

For Immediate Release

This technical guide provides a comprehensive overview of the essential safety precautions and handling procedures for (35S)-Cysteine, a radiolabeled amino acid crucial for a variety of applications in life sciences research, including metabolic labeling, pulse-chase experiments, and in vitro translation. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this important research tool.

This compound is a valuable tracer for studying protein synthesis, modification, and degradation. However, its radioactive nature, specifically as a low-energy beta emitter, necessitates stringent safety protocols to minimize exposure and prevent contamination. Adherence to these guidelines is critical for personal and environmental safety.

Radiological and Chemical Hazard Profile

Sulfur-35 (³⁵S) is a beta-emitter with a relatively short half-life, making it suitable for many laboratory applications. Understanding its properties is the first step in safe handling.

Table 1: Radiological Properties of Sulfur-35

| Property | Value | Units |

| Half-Life | 87.4 | days |

| Beta Energy (Maximum) | 0.167 | MeV |

| Beta Energy (Average) | 0.049 | MeV |

| Maximum Range in Air | ~24 | cm |

| Maximum Range in Tissue | ~0.3 | mm |

Source: Princeton University Environmental Health and Safety

A significant and repeatedly highlighted hazard associated with ³⁵S-labeled amino acids like cysteine and methionine is the generation of volatile radioactive decomposition products.[1] These volatiles can be released when thawing stock solutions or during incubation at elevated temperatures, posing an inhalation risk and a source of widespread contamination.[1]

Core Safety Protocols and Procedures

A multi-faceted approach to safety, encompassing personal protective equipment (PPE), designated handling areas, and specific procedural steps, is mandatory.

Personal Protective Equipment (PPE)

A standard laboratory coat, safety glasses, and disposable gloves are the minimum requirements for handling any chemical. For this compound, more specific PPE is required:

-

Lab Coat: A full-length lab coat should be worn at all times.

-

Gloves: Double-gloving with nitrile gloves is recommended. Gloves should be changed frequently, especially if contamination is suspected.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Dosimetry: While whole-body and ring badges are generally not required for ³⁵S due to its low beta energy, institutional policies may vary.

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

-

Storage: this compound should be stored at -20°C or below, with some manufacturers recommending -80°C to minimize decomposition.[2] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[2]

-

Venting of Vials: Due to the potential for pressure buildup and the release of volatile ³⁵S compounds upon thawing, it is imperative to vent the vial in a certified fume hood before opening.[1] This can be achieved by piercing the septum with a needle attached to a charcoal trap or a cotton-plugged syringe.

-

Work Area: All work with this compound must be conducted in a designated and clearly labeled radioactive work area. The work surface should be covered with absorbent paper with a plastic backing.

-

Shielding: Due to the low energy of the beta particles emitted by ³⁵S, extensive shielding is generally not necessary. Standard laboratory glassware (glass or plastic) provides adequate shielding.

Spill Management and Decontamination

Prompt and correct response to a spill is crucial to prevent the spread of contamination.

-

Minor Spills: For small spills, notify others in the area, absorb the liquid with absorbent paper, and clean the area with a suitable decontamination solution. Place all contaminated materials in the appropriate radioactive waste container.

-

Major Spills: In the event of a larger spill, evacuate the immediate area, notify the institution's Radiation Safety Officer (RSO), and restrict access.

-

Decontamination: After a spill, the area must be decontaminated and then surveyed using a wipe test to ensure all radioactive material has been removed.

Waste Disposal

All waste contaminated with this compound must be disposed of as radioactive waste in accordance with institutional and national regulations. Waste should be segregated into solid and liquid forms in clearly labeled containers.

Experimental Protocols and Workflows

This compound is a cornerstone in studying protein dynamics. Below are detailed methodologies for common applications.

Metabolic Labeling of Proteins

This technique allows for the incorporation of radiolabeled amino acids into newly synthesized proteins.

Experimental Protocol:

-

Culture cells to the desired confluency.

-

Wash cells with pre-warmed, methionine and cysteine-free medium.

-

Incubate the cells in the methionine/cysteine-free medium for a short period to deplete intracellular pools of these amino acids.

-

Add this compound (or a mix with (35S)-Methionine) to the medium at the desired concentration.

-

Incubate the cells for the desired labeling period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator. It is advisable to place a small, open container of activated charcoal in the incubator to trap volatile ³⁵S compounds.[3]

-

After labeling, wash the cells with ice-cold phosphate-buffered saline (PBS) to stop the incorporation.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

The radiolabeled proteins in the cell lysate are now ready for downstream analysis, such as immunoprecipitation and SDS-PAGE.

References

An In-Depth Technical Guide to the Theoretical Basis of (35S)-Cysteine Incorporation in Nascent Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of using radiolabeled (35S)-Cysteine to study newly synthesized proteins. This technique, a cornerstone of molecular and cellular biology, offers a powerful method to investigate protein synthesis, folding, trafficking, and degradation.

Core Principles of this compound Metabolic Labeling

Metabolic radiolabeling with this compound is a technique used to track the synthesis of new proteins within a cell or in a cell-free translation system. The fundamental principle lies in providing cells with a radioactive version of the amino acid cysteine, which they will then incorporate into nascent polypeptide chains during translation.[1][2] The radioactive isotope of sulfur, ³⁵S, is a low-energy beta emitter, which makes it relatively safe to handle while being readily detectable.[3]

The process begins with the depletion of the endogenous, non-radioactive cysteine pool within the cells. This is typically achieved by incubating the cells in a culture medium that specifically lacks cysteine (and often methionine).[4][5] Subsequently, this compound is introduced into the medium. The cellular machinery, unable to distinguish between the isotopic and non-isotopic forms, utilizes the radiolabeled cysteine for protein synthesis.

The incorporation of this compound into nascent proteins is a direct measure of the rate of protein synthesis. By tracing the radioactive signal, researchers can follow the fate of a cohort of newly synthesized proteins over time. This is most powerfully applied in pulse-chase experiments, which allow for the study of dynamic cellular processes.[5][6][7]

The Biochemical Pathway of this compound Incorporation

The journey of a this compound molecule from the culture medium to its final position within a newly synthesized protein involves several key biochemical steps.

First, this compound is transported into the cell from the extracellular medium. Inside the cell, it joins the intracellular pool of free amino acids. The next critical step is the "charging" of a specific transfer RNA (tRNA) molecule, tRNACys, with the this compound. This reaction is catalyzed by a highly specific enzyme called cysteinyl-tRNA synthetase (CysRS).[8][9]

The aminoacylation reaction proceeds in two steps:

-

Amino Acid Activation: The cysteinyl-tRNA synthetase first activates the this compound by reacting it with ATP to form a (35S)-cysteinyl-adenylate intermediate and pyrophosphate.

-

Transfer to tRNA: The activated (35S)-cysteinyl group is then transferred to the 3' end of its cognate tRNACys molecule, forming (35S)-cysteinyl-tRNACys.

This "charged" (35S)-cysteinyl-tRNACys is now ready to participate in protein synthesis. It is delivered to the ribosome, the cellular machinery responsible for translating the genetic code from messenger RNA (mRNA) into a polypeptide chain. At the ribosome, when the mRNA codon for cysteine (UGU or UGC) is presented, the anticodon of the (35S)-cysteinyl-tRNACys binds to it. The ribosome then catalyzes the formation of a peptide bond between the this compound and the growing polypeptide chain, effectively incorporating the radioactive label into the nascent protein.

References

- 1. researchgate.net [researchgate.net]

- 2. timothyspringer.org [timothyspringer.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Amino acid sensing pathway: A major check point in the pathogenesis of obesity and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Biology, Biochemistry and Cellular Physiology of Cysteine Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

Exploring Post-Translational Modifications with (³⁵S)-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the use of radioactive (³⁵S)-Cysteine in the study of post-translational modifications (PTMs). Metabolic radiolabeling remains a highly sensitive and reliable method for investigating protein biosynthesis, turnover, and the dynamics of modifications in a native cellular environment. Cysteine's unique thiol group makes it a hub for numerous critical PTMs, and (³⁵S) labeling offers a powerful tool to track the life cycle of cysteine-containing proteins.

Introduction to (³⁵S)-Cysteine Metabolic Labeling

Post-translational modifications are crucial for regulating nearly all aspects of a protein's life, including its folding, localization, activity, and degradation. Cysteine is one of the least abundant but most reactive amino acids, and its thiol side chain is a target for a wide array of PTMs such as S-palmitoylation, ubiquitination (via enzyme catalytic sites), and the formation of disulfide bonds.[1][2]

Metabolic labeling with (³⁵S)-Cysteine involves introducing the radioactive amino acid into cell culture media.[3] Cells actively transport and incorporate (³⁵S)-Cysteine into newly synthesized proteins during translation.[4] This allows for the specific tracking of a cohort of proteins synthesized within a defined time window, providing invaluable insights into their dynamic regulation by PTMs. The most common technique employing this strategy is the pulse-chase analysis.[5]

Core Technique: Pulse-Chase Analysis

Pulse-chase analysis is a powerful method to determine the half-life of a protein and study the kinetics of its processing and degradation.[6] The experiment consists of two main phases:

-

The "Pulse": Cells are briefly incubated with media containing (³⁵S)-Cysteine (often in combination with (³⁵S)-Methionine to increase signal), leading to the incorporation of the radiolabel into newly synthesized proteins.[5][7]

-

The "Chase": The radioactive "pulse" medium is replaced with medium containing an excess of non-radioactive ("cold") cysteine and methionine. This prevents further incorporation of the (³⁵S) label, allowing the fate of the labeled protein population to be tracked over time.[6]

By collecting samples at various time points during the chase, researchers can monitor changes in the protein's quantity, localization, or modification state via immunoprecipitation and autoradiography.[5]

Applications in PTM Research

S-Palmitoylation Dynamics

S-palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues.[8] This PTM is critical for protein trafficking, localization to membranes, and signal transduction. While specific labeling of the palmitate group requires radioactive palmitate or chemical reporters, (³⁵S)-Cysteine labeling is used to study the stability and turnover of the protein backbone that undergoes this modification. By performing a pulse-chase on a known palmitoylated protein, one can determine if factors that alter its palmitoylation status (e.g., inhibitors of palmitoyltransferases) also affect its overall stability.

Ubiquitination and Protein Degradation

Ubiquitination is a process where ubiquitin is attached to a substrate protein, often targeting it for degradation by the proteasome. The enzymatic cascade for ubiquitination involves thioester intermediates formed on cysteine residues of the E1 (activating) and E2 (conjugating) enzymes.[9][10] A (³⁵S)-Cysteine pulse-chase experiment is the gold-standard method for determining if a specific PTM, or a mutation that prevents it, alters a protein's susceptibility to ubiquitination and subsequent degradation. A faster decay of the (³⁵S) signal for a protein under certain conditions indicates a shorter half-life, often linked to increased ubiquitination.

Experimental Protocols

Protocol: Pulse-Chase Labeling of Adherent Cells

This protocol is a generalized procedure and should be optimized for specific cell lines and proteins of interest.[5][11]

Materials:

-

Adherent cells grown in 60 mm dishes

-

Depletion Medium: Cysteine- and Methionine-free DMEM/RPMI

-

Labeling Medium: Depletion Medium + 100-250 µCi/mL (³⁵S)-Cysteine/Methionine mix

-

Chase Medium: Standard culture medium + 10 mM cold Methionine and 10 mM cold Cysteine

-

Ice-cold PBS and Lysis Buffer (e.g., RIPA) with protease inhibitors

-

Antibody for immunoprecipitation

-

Protein A/G beads

Procedure:

-

Cell Preparation: Grow cells to 80-90% confluency. For each time point, a separate dish is required.

-

Starvation (Pulse Prep): Wash cells once with 37°C PBS. Add 2 mL of pre-warmed Depletion Medium and incubate for 30-60 minutes at 37°C to deplete intracellular pools of cysteine and methionine.

-

Pulse: Aspirate the Depletion Medium and add 1 mL of Labeling Medium. Incubate for the desired pulse duration (e.g., 15-60 minutes) at 37°C. Shorter pulse times track newly synthesized proteins more synchronously.

-

Chase Initiation (T₀): For the zero time point, immediately aspirate the Labeling Medium, wash twice with ice-cold PBS, and add 1 mL of ice-cold Lysis Buffer. Scrape cells and collect the lysate.

-

Chase: For all other time points, aspirate the Labeling Medium, wash once with pre-warmed Chase Medium, and add 2 mL of fresh Chase Medium. Return dishes to the 37°C incubator for the desired chase period (e.g., 30 min, 1 hr, 2 hr, 4 hr).

-

Sample Collection: At the end of each chase interval, place the dish on ice, aspirate the medium, wash twice with ice-cold PBS, and lyse the cells as in step 4.

-

Immunoprecipitation (IP):

-

Clarify lysates by centrifugation (14,000 x g for 15 min at 4°C).

-

Normalize lysates by protein concentration or by total radioactivity (scintillation counting).

-

Incubate normalized lysates with the specific primary antibody for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads 3-4 times with Lysis Buffer to remove non-specific binders.

-

-

Elution and Analysis:

Data Presentation and Quantification

Quantitative data from pulse-chase experiments are crucial for determining protein kinetics. The intensity of the radiolabeled protein band at each time point is measured using densitometry software. The value at T₀ is set to 100%, and subsequent time points are expressed as a percentage of the initial signal.

Table 1: Example Data for Protein Half-Life Determination

| Chase Time (hours) | Condition A (Control) % Remaining Signal | Condition B (Drug Treatment) % Remaining Signal |

| 0 | 100 | 100 |

| 1 | 85 | 65 |

| 2 | 60 | 42 |

| 4 | 35 | 15 |

| 8 | 10 | 2 |

| Calculated t₁/₂ | ~2.8 hours | ~1.5 hours |

This data can be plotted on a semi-log graph (log of % remaining signal vs. time) to calculate the protein's half-life (t₁/₂) under different experimental conditions.

Advanced Techniques and Considerations

-

Mass Spectrometry: While (³⁵S)-Cysteine labeling is excellent for kinetics, it does not identify the specific site of modification. Mass spectrometry (MS) is a complementary technique used to pinpoint the exact cysteine residues that are modified.[13][14][15]

-

Non-Radioactive Methods: For some PTMs like palmitoylation, newer methods using chemical reporters (e.g., alkyne-tagged fatty acids) and click chemistry offer a non-radioactive alternative for detection and enrichment.[8][16][17]

-

Safety: (³⁵S) is a low-energy beta emitter, but appropriate safety precautions are mandatory. This includes working in designated areas, using shielding, monitoring for contamination, and proper waste disposal.[3][5] Volatile radioactive byproducts can be generated, so using a charcoal trap during incubation is recommended.[3]

Conclusion

Metabolic labeling with (³⁵S)-Cysteine is a foundational and highly effective technique for studying the life cycle of proteins. Its application in pulse-chase experiments provides quantitative data on protein stability, which is often directly regulated by post-translational modifications. When combined with modern proteomic tools, (³⁵S)-Cysteine labeling continues to be an indispensable method for researchers elucidating the complex regulatory networks that govern protein function in health and disease.

References

- 1. Post-Translational Modification of Cysteines: A Key Determinant of Endoplasmic Reticulum-Mitochondria Contacts (MERCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction [mdpi.com]

- 3. Sulfur-35 Methionine Labeling | Revvity [revvity.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Pulse-chase analysis to measure protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis [frontiersin.org]

- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective enrichment and direct analysis of protein S-palmitoylation sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Protein Palmitoylation Modification During Viral Infection and Detection Methods of Palmitoylated Proteins [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Cells with (35S)-Cysteine

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling with radioactive amino acids, such as 35S-Cysteine and 35S-Methionine, is a powerful technique to study the biosynthesis, processing, transport, and degradation of proteins within their native cellular environment.[1][2][3] This method allows for the tracking of a cohort of newly synthesized proteins over time, providing critical insights into protein dynamics and turnover.[1] These application notes provide a detailed protocol for the metabolic labeling of cultured cells using 35S-Cysteine, often in combination with 35S-Methionine, a technique commonly referred to as pulse-chase analysis.

Principle of the Technique

The core principle involves replacing the standard amino acids in the cell culture medium with their radioactive counterparts. Cells actively synthesizing proteins will incorporate these labeled amino acids. The process is typically divided into two phases:

-

Pulse: A short incubation with medium containing the 35S-labeled amino acid(s) to label a population of newly synthesized proteins.[1][4]

-

Chase: The radioactive medium is replaced with a medium containing an excess of non-radioactive ("cold") amino acids. This prevents further incorporation of the radiolabel, allowing the fate of the "pulsed" proteins to be tracked over time.[1][4]

Following the chase, cells are lysed at various time points, and the protein of interest is typically isolated by immunoprecipitation. The labeled protein is then visualized and quantified using SDS-PAGE followed by autoradiography or phosphorimaging.[2][5]

Data Presentation: Quantitative Parameters

The optimal conditions for metabolic labeling can vary depending on the cell type and the specific protein being studied. The following tables summarize key quantitative parameters to consider when designing your experiment.

Table 1: Cell Seeding and Preparation

| Parameter | Recommendation | Notes |

| Cell Type | Adherent or Suspension Cells | Protocol may need slight adjustments for suspension cells.[5][6] |